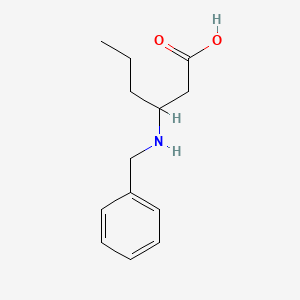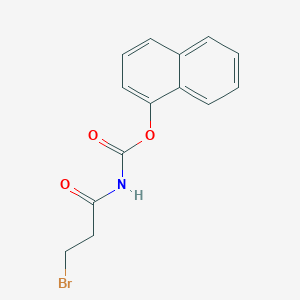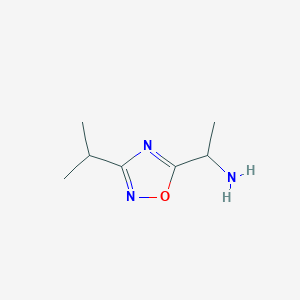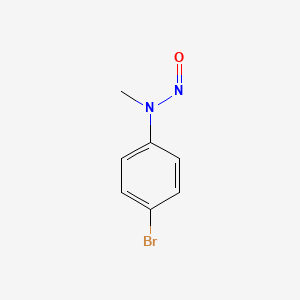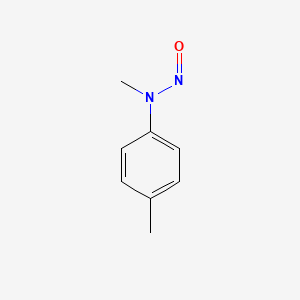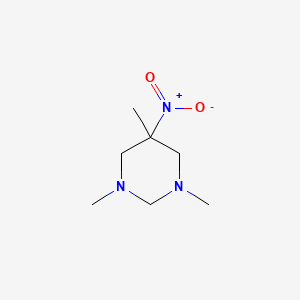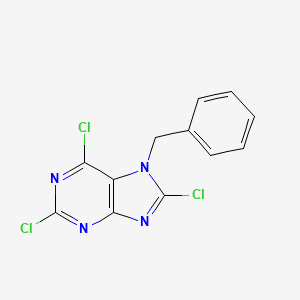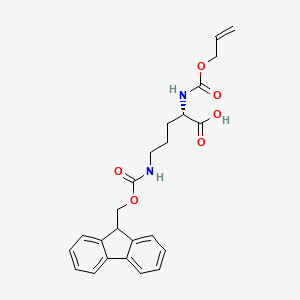
Aloc-L-Orn(Fmoc)-OH
Overview
Description
Aloc-L-Orn(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the allyloxycarbonyl (Aloc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites on the amino acid during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aloc-L-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the α-amino group using the Fmoc group. This is followed by the protection of the δ-amino group with the Aloc group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like diisopropylethylamine (DIPEA) to facilitate the protection reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Aloc-L-Orn(Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The removal of the Fmoc group is typically achieved using a base such as piperidine in DMF. The Aloc group can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and uronium salts like HATU.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; palladium catalysts for Aloc removal.
Coupling: DCC or HATU in the presence of bases like DIPEA.
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound contributes the ornithine residue.
Scientific Research Applications
Chemistry: In chemistry, Aloc-L-Orn(Fmoc)-OH is used in the synthesis of complex peptides and proteins. Its protected form allows for selective reactions, making it a valuable tool in solid-phase peptide synthesis.
Biology: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme functions, and cellular signaling pathways.
Medicine: In medicine, peptides containing ornithine residues are investigated for their therapeutic potential, including antimicrobial and anticancer activities.
Industry: Industrially, this compound is used in the production of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of Aloc-L-Orn(Fmoc)-OH in peptide synthesis involves the selective protection and deprotection of the amino groups on ornithine. The Fmoc group protects the α-amino group, allowing for selective reactions at the δ-amino group. The Aloc group protects the δ-amino group, preventing unwanted side reactions during peptide bond formation. The removal of these protecting groups at specific stages of the synthesis process allows for the stepwise construction of peptides with precise sequences.
Comparison with Similar Compounds
Boc-L-Orn(Fmoc)-OH: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Aloc group.
Cbz-L-Orn(Fmoc)-OH: Uses the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness: Aloc-L-Orn(Fmoc)-OH is unique in its use of the Aloc group, which can be selectively removed under mild conditions using palladium catalysts. This provides an advantage in peptide synthesis, allowing for greater control over the deprotection process and reducing the risk of side reactions.
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-14-31-24(30)26-21(22(27)28)12-7-13-25-23(29)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSBEJCNHHQQBT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133288 | |
| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947401-27-6 | |
| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947401-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


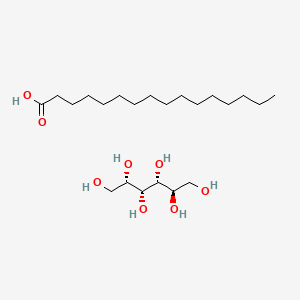
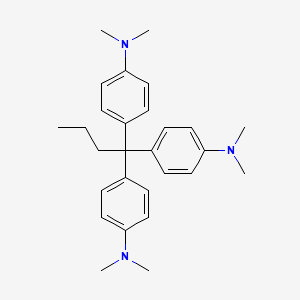
![1-[(2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1661680.png)
![2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B1661681.png)
![1H-Indole-3-carboxylic acid, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B1661682.png)
